2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
The compound “2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thieno ring, which is a five-membered ring containing one sulfur atom . The compound also contains a carboxamide group (-CONH2), a phenoxy group (Ph-O-), and a chloro group (-Cl).
Molecular Structure Analysis
The molecular structure of this compound would likely be planar around the pyridine and thieno rings due to the sp2 hybridization of these ring systems . The presence of the nitrogen in the pyridine ring and the sulfur in the thieno ring could potentially have interesting effects on the electronic properties of the molecule.Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the electron-withdrawing carboxamide group could potentially make the pyridine ring more susceptible to electrophilic attack.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Derivatives
This compound is a key intermediate in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, showcasing its utility in creating fused systems with potential applications in drug development and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial activities. Research has shown that certain pyridothienopyrimidines and pyridothienotriazines, synthesized from similar structures, possess significant antimicrobial properties, highlighting the compound's relevance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Material Science Applications
In material science, the compound's derivatives have been used to synthesize aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine, which are of interest due to their potential applications in creating high-performance polymers with excellent thermal stability and solubility properties (Yang & Lin, 1995).
Mechanism of Action
Target of Action
Similar compounds are known to target neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the function of the neuronal nicotinic acetylcholine receptors .
Biochemical Pathways
It can be inferred that the compound may affect pathways related to neuronal signaling due to its potential interaction with neuronal nicotinic acetylcholine receptors .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Based on its potential interaction with neuronal nicotinic acetylcholine receptors , it can be inferred that the compound may influence neuronal signaling.
Action Environment
It’s known that the compound is insoluble in water , which could influence its action in aqueous environments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-15-10-12-11-19(8-6-14(12)22-15)16(20)18-7-9-21-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTTYYHLJJARHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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